molecular formula C15H15Br2NO2 B13393416 2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide

2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide

Cat. No.: B13393416
M. Wt: 401.09 g/mol
InChI Key: CGYGRAAHBVCJHH-UHFFFAOYSA-N
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Description

2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide is a brominated organic compound with a complex structure It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with a methoxyphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The methoxyphenyl and methyl groups are introduced through substitution reactions, using reagents such as methoxybenzene and methyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require heating.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or other substituted derivatives.

    Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction typically produces alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyphenyl and methyl groups may enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: This compound is structurally similar but lacks the pyridine ring and methyl group.

    2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but with a methylphenyl group instead of methoxyphenyl.

    1-(4-Bromo-2-methoxyphenyl)ethanone: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide is unique due to its combination of a brominated ethanone group with a substituted pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15Br2NO2

Molecular Weight

401.09 g/mol

IUPAC Name

2-bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]ethanone;hydrobromide

InChI

InChI=1S/C15H14BrNO2.BrH/c1-10-13(15(18)9-16)7-8-14(17-10)11-3-5-12(19-2)6-4-11;/h3-8H,9H2,1-2H3;1H

InChI Key

CGYGRAAHBVCJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)CBr.Br

Origin of Product

United States

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